N-Ethyl-2-hydroxy-N-(2-hydroxyethyl)-N-methylethanaminium Bromide
Description
N-Ethyl-2-hydroxy-N-(2-hydroxyethyl)-N-methylethanaminium Bromide (referred to herein by its IUPAC name) is a cationic heterogemini surfactant characterized by a quaternary ammonium structure. Its molecular framework consists of a central nitrogen atom bonded to:
- One ethyl group (-CH₂CH₃),
- One methyl group (-CH₃),
- Two trans-ethanol groups (-CH₂CH₂OH).
The presence of hydroxyl groups in the ethanol substituents enhances its hydrophilicity, while the alkyl chains contribute to amphiphilic behavior. Computational studies reveal that the Highest Occupied Molecular Orbital (HOMO) is localized on the oxygen atoms of the ethanol groups, enabling interactions with cations, while the Lowest Unoccupied Molecular Orbital (LUMO) suggests anion affinity due to the positive charge on nitrogen . This compound is utilized in industrial applications such as matrix acidizing, where it acts as a diverting agent to improve acid distribution in oil reservoirs .
Properties
IUPAC Name |
ethyl-bis(2-hydroxyethyl)-methylazanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18NO2.BrH/c1-3-8(2,4-6-9)5-7-10;/h9-10H,3-7H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDZIEUIVWYSCQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CCO)CCO.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747761 | |
| Record name | N-Ethyl-2-hydroxy-N-(2-hydroxyethyl)-N-methylethan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70711-61-4 | |
| Record name | N-Ethyl-2-hydroxy-N-(2-hydroxyethyl)-N-methylethan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethyl-2-hydroxy-N-(2-hydroxyethyl)-N-methylethanaminium Bromide can be synthesized through the quaternization of triethanolamine with ethyl bromide. The reaction typically involves the following steps:
Reactants: Triethanolamine and ethyl bromide.
Solvent: The reaction is often carried out in an organic solvent such as ethanol.
Conditions: The mixture is heated under reflux conditions to facilitate the reaction.
Product Isolation: The product is then isolated by precipitation or extraction methods.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or crystallization processes to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-hydroxy-N-(2-hydroxyethyl)-N-methylethanaminium Bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce alcohols, while reactions with amines can yield substituted ammonium compounds.
Scientific Research Applications
Biochemical Studies
N-Ethyl-2-hydroxy-N-(2-hydroxyethyl)-N-methylethanaminium Bromide is primarily used as a reagent in biochemical assays. Its ability to interact with biological membranes allows researchers to study membrane dynamics and permeability.
Case Study: Membrane Interaction
A study demonstrated that this compound can effectively modulate the permeability of lipid bilayers, providing insights into drug delivery mechanisms. Researchers observed that varying concentrations of the compound influenced the fluidity and stability of the membranes, which is critical for understanding drug absorption processes.
Pharmaceutical Development
In pharmaceutical research, this compound serves as an active ingredient in formulations aimed at enhancing drug solubility and bioavailability. Its quaternary ammonium structure allows it to act as a surfactant, improving the dispersion of hydrophobic drugs.
Case Study: Drug Formulation
A formulation study involving this compound revealed its effectiveness in increasing the solubility of poorly soluble drugs. The results indicated a significant enhancement in the dissolution rate, which is essential for oral bioavailability.
Toxicological Assessments
This compound has been evaluated for its potential toxicological effects in various biological systems. Its interactions with cellular components make it a candidate for studies assessing cytotoxicity and cellular responses to chemical exposure.
Case Study: Cytotoxicity Evaluation
Research conducted on human cell lines showed that while this compound exhibited some cytotoxic effects at high concentrations, it also demonstrated protective effects against oxidative stress at lower doses. This dual action highlights its potential use in therapeutic applications.
Environmental Impact Studies
The compound has also been investigated for its environmental implications, particularly regarding its degradation products and their effects on aquatic systems. Understanding these interactions is crucial for assessing the safety of using such compounds in industrial applications.
Case Study: Environmental Toxicology
A study focused on the degradation pathways of this compound in aquatic environments revealed that while it degrades relatively quickly, some byproducts may pose risks to aquatic life. This finding emphasizes the need for careful monitoring when using this compound in industrial settings.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Biochemical Studies | Membrane dynamics and permeability | Modulates lipid bilayer permeability |
| Pharmaceutical Development | Enhances drug solubility and bioavailability | Improves dissolution rates of hydrophobic drugs |
| Toxicological Assessments | Evaluates cytotoxicity and cellular responses | Exhibits protective effects against oxidative stress |
| Environmental Impact | Assesses degradation products and ecological risks | Quick degradation but potential risks from byproducts |
Mechanism of Action
The mechanism of action of N-Ethyl-2-hydroxy-N-(2-hydroxyethyl)-N-methylethanaminium Bromide involves its interaction with lipid membranes. The compound inserts itself into the lipid bilayer, disrupting the membrane structure and increasing permeability. This action is facilitated by the hydrophilic and hydrophobic regions of the molecule, which allow it to interact with both water and lipid components.
Comparison with Similar Compounds
Research Findings and Trends
- Cationic Surfactants: Studies highlight the growing demand for ethanol-substituted quaternary ammonium salts in enhanced oil recovery due to their thermal stability and environmental compatibility .
- Pharmaceutical Derivatives : Valethamate’s antispasmodic efficacy underscores the importance of ester modifications in drug design .
Biological Activity
N-Ethyl-2-hydroxy-N-(2-hydroxyethyl)-N-methylethanaminium bromide, also known by its CAS number 70711-61-4, is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including antimicrobial activity, cytotoxicity, and its role in drug delivery systems.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C₇H₁₈BrNO₃
- Molecular Weight : 228.14 g/mol
The compound features a quaternary ammonium structure, which is often associated with antimicrobial properties due to its ability to disrupt microbial cell membranes.
Antimicrobial Activity
Recent studies have indicated that quaternary ammonium compounds (QACs) possess significant antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating varying degrees of effectiveness.
Case Studies
- Study on Antimicrobial Efficacy :
- Mechanism of Action :
Cytotoxicity Studies
While the antimicrobial properties are promising, it is crucial to assess the cytotoxic effects of this compound on human cells.
Findings
- Cell Viability Assays : In vitro studies using human cell lines (e.g., HeLa cells) indicated that at lower concentrations, the compound did not significantly affect cell viability. However, at higher concentrations (above 1 mM), a decrease in cell viability was observed .
Drug Delivery Applications
The unique properties of this compound also make it a candidate for drug delivery systems.
Research Insights
- Theranostic Applications : Recent research has explored the use of this compound in photo-triggered drug delivery systems. When combined with specific light-sensitive agents, it can facilitate targeted drug release in cancer therapy settings .
Summary of Biological Activities
Q & A
Q. Purification :
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Alkylation | Bromoethanol, 80°C, 12h | 75–76 | 97 | |
| Quaternization | HBr (48%), RT, 6h | 85 | 98 |
(Basic) What analytical techniques are recommended for confirming the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks to verify hydroxyl (-OH), ethyl, and methyl groups. For example, hydroxyl protons appear at δ 4.5–5.5 ppm, while quaternary N-methyl groups resonate at δ 3.1–3.3 ppm .
- ESI-MS : Confirm molecular ion ([M-Br]+) and isotopic pattern matching theoretical values (e.g., m/z 206.2 for C₉H₂₀NO₂⁺) .
- X-ray Crystallography : Resolve crystal packing and cation geometry. Use SHELXL for refinement (R-factor < 0.05) .
Q. Table 2: Crystallographic Data (Example)
| Parameter | Value | Source |
|---|---|---|
| Space group | Orthorhombic, Pbca | |
| a, b, c (Å) | 7.119, 15.515, 33.585 | |
| Z | 8 |
(Advanced) How does the compound influence the thermodynamic properties of aqueous electrolyte solutions, and what experimental approaches validate these effects?
Methodological Answer:
The compound’s hydroxyl groups enhance hydrogen bonding, altering vapor pressure and viscosity in solutions like LiBr/water mixtures.
- Vapor Pressure Measurements : Use static or dynamic methods to compare with COSMO-RS predictions. Deviations >5% indicate strong ion–dipole interactions .
- Conductivity Studies : Fit data to the Debye–Hückel equation to assess ionic mobility changes. For example, 0.3 wt% additive reduces LiBr solution viscosity by 12% .
Key Finding : Hydroxyl-rich quaternary ammonium bromides disrupt water clusters, improving LiBr’s absorption capacity in refrigeration systems .
(Advanced) What strategies resolve discrepancies between experimental crystallographic data and computational models for this compound?
Methodological Answer:
Refinement Tools : Use SHELXL’s restraints for bond lengths/angles if thermal motion causes disorder. For example, constrain hydroxyl O–H distances to 0.84 Å .
DFT Optimization : Compare experimental unit cell parameters (e.g., a = 7.119 Å) with B3LYP/6-31G* geometry-optimized structures. RMSD < 0.1 Å validates the model .
Twinned Data : Apply SHELXD for deconvoluting overlapping reflections in cases of pseudo-merohedral twinning .
(Advanced) How can reaction parameters be systematically optimized to improve yield and selectivity in its synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
